Chlorocarbonyl gold(I)

Vue d'ensemble

Description

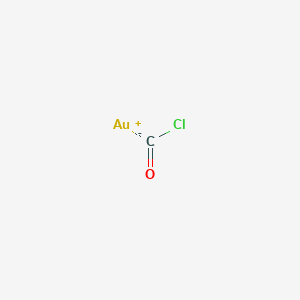

Chlorocarbonyl gold(I): , with the chemical formula CAuClO , is a compound that features a gold atom coordinated to a carbonyl group and a chloride ion. This compound is known for its unique properties and applications, particularly in the field of catalysis .

Mécanisme D'action

Target of Action

Chlorocarbonyl gold(I), also known as Chlorocarbonylgold(I), primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells. It is involved in various cellular processes, including DNA synthesis, cell growth, and protection against oxidative stress .

Mode of Action

The compound interacts with its targets by forming stable gold-thiolate or gold-selenolate complexes . This interaction leads to the inhibition of the enzyme activity, thereby disrupting the normal cellular processes . The gold complexes can trigger cell death via reactive oxygen species (ROS) .

Biochemical Pathways

The inhibition of TrxR disrupts the thioredoxin system, a key component of the cellular antioxidant defense mechanism . This disruption leads to an increase in ROS, which can cause oxidative damage to cellular components, leading to cell death . Interestingly, gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption .

Result of Action

The result of Chlorocarbonyl gold(I)'s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for conditions such as cancer, where the induction of cell death in cancer cells is a desired outcome .

Action Environment

The action, efficacy, and stability of Chlorocarbonyl gold(I) can be influenced by various environmental factors. For instance, the compound is sensitive to atmospheric oxygen and moisture, and it is recommended to be stored in an inert atmosphere and at a temperature below -20°C . These factors need to be taken into consideration when handling and using the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(I) can be synthesized through the reaction of gold(I) chloride with carbon monoxide. The reaction typically takes place under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for Chlorocarbonyl gold(I) are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to maintain the stability and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorocarbonyl gold(I) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different gold compounds.

Reduction: Reduction reactions can lead to the formation of elemental gold.

Substitution: The chloride ion or the carbonyl group can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include dichlorine.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligands such as phosphines or amines can be used under mild conditions.

Major Products Formed:

Oxidation: Gold(III) compounds.

Reduction: Elemental gold.

Substitution: Various gold-ligand complexes.

Applications De Recherche Scientifique

Chlorocarbonyl gold(I) has several applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Gold(I) chloride (AuCl): Similar in structure but lacks the carbonyl group.

Gold(III) chloride (AuCl3): Higher oxidation state and different reactivity.

Gold(I) phosphine complexes: Similar coordination environment but with phosphine ligands instead of carbonyl and chloride.

Uniqueness: Chlorocarbonyl gold(I) is unique due to its combination of a carbonyl group and a chloride ion coordinated to a gold atom. This unique structure imparts distinct reactivity and catalytic properties that are not observed in other gold compounds .

Activité Biologique

Chlorocarbonyl gold(I) complexes are gaining attention in the field of medicinal chemistry, particularly for their potential biological activities, including anticancer properties and effects on cellular metabolism. This article provides a comprehensive overview of the biological activity of chlorocarbonyl gold(I), supported by case studies, research findings, and data tables.

Overview of Chlorocarbonyl Gold(I)

Chlorocarbonyl gold(I) is a coordination compound where gold is in the +1 oxidation state, coordinated with carbon monoxide and chloride ligands. These complexes exhibit unique electronic properties that contribute to their biological activities. Notably, they have been studied for their interactions with various biological targets, including proteins and nucleic acids.

Anticancer Properties

A significant area of research focuses on the anticancer properties of chlorocarbonyl gold(I) complexes. Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that chlorocarbonyl gold(I) complexes exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

- HeLa Cells : A study reported an IC50 value of 0.34 μM for a specific chlorocarbonyl gold(I) complex against HeLa cells, indicating potent antiproliferative activity .

- MCF-7 Cells : The same complex showed an IC50 value of 25.04 μM against MCF-7 cells, suggesting selective activity towards certain cancer types .

The mechanism by which chlorocarbonyl gold(I) exerts its anticancer effects involves several pathways:

- Inhibition of Thioredoxin Reductase : Chlorocarbonyl gold(I) complexes have been shown to inhibit thioredoxin reductase, an enzyme involved in redox regulation and cellular defense against oxidative stress. This inhibition can lead to increased oxidative damage in cancer cells .

- Interaction with DNA : Studies indicate that these complexes can bind to calf thymus DNA, suggesting a potential mechanism for their anticancer activity through interference with DNA replication and repair processes .

Biological Activity Against Bacteria

In addition to their anticancer properties, chlorocarbonyl gold(I) complexes have demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Efficacy

Research indicates that these complexes are more effective against Gram-positive bacteria compared to Gram-negative strains. For example:

- Staphylococcus aureus : Chlorocarbonyl gold(I) exhibited significant bacteriostatic effects against this pathogen.

- Escherichia coli : The activity was notably lower against Gram-negative bacteria like E. coli, which may be attributed to differences in cell wall structure .

Data Summary

The following table summarizes the IC50 values for various chlorocarbonyl gold(I) complexes against different cell lines:

| Complex | Cell Line | IC50 (μM) |

|---|---|---|

| Chlorocarbonyl Au(I) Complex 1 | HeLa | 0.34 |

| Chlorocarbonyl Au(I) Complex 1 | MCF-7 | 25.04 |

| Auranofin | HeLa | 5.99 |

| Auranofin | MCF-7 | 1.11 |

Propriétés

IUPAC Name |

chloromethanone;gold(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClO.Au/c2-1-3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLIHFWOYWDOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](=O)Cl.[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAuClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504778 | |

| Record name | Gold(1+) chloro(oxo)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50960-82-2 | |

| Record name | Gold(1+) chloro(oxo)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.